3-(Trifluoromethyl)quinoline-7-sulfonyl chloride

Description

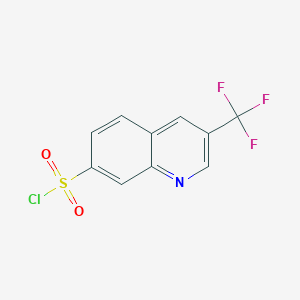

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride is a fluorinated sulfonyl chloride derivative featuring a quinoline backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 7-position. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing trifluoromethyl group to enhance reactivity and metabolic stability in target molecules .

Properties

IUPAC Name |

3-(trifluoromethyl)quinoline-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2S/c11-18(16,17)8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNPUOHQFSPZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of quinoline derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane, followed by sulfonylation using reagents like chlorosulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under basic or neutral conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Quinoline Derivatives: Various substituted quinoline compounds can be synthesized through redox reactions.

Scientific Research Applications

Common Reactions:

- Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives or sulfonate esters.

- Redox Reactions : The quinoline component can undergo oxidation and reduction processes under specific conditions, yielding various substituted quinoline derivatives.

Scientific Research Applications

The applications of 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride span several scientific domains:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to react with various nucleophiles allows chemists to create diverse chemical entities.

- Reagent in Chemical Transformations : It is utilized in various chemical transformations, including the synthesis of other fluorinated compounds, enhancing the functionality and stability of the resulting products.

Biology

- Antimicrobial Activity : Research has indicated potential antimicrobial properties, making it a candidate for developing new antibacterial agents. The presence of the trifluoromethyl group has been shown to enhance biological activity in related compounds .

- Anticancer Properties : Some studies suggest that derivatives of this compound may exhibit anticancer activities, warranting further investigation into its mechanisms and efficacy against cancer cell lines.

Medicine

- Pharmaceutical Development : As a precursor for pharmaceutical agents, this compound is explored for its potential to improve drug efficacy and stability. Its unique structure may contribute to better pharmacokinetic profiles compared to non-fluorinated analogs .

Industry

- Material Science : The compound is being investigated for applications in advanced materials due to its thermal stability and resistance to degradation. This makes it suitable for high-performance materials used in various industrial applications.

Case Studies and Research Findings

Several studies have documented the synthetic pathways and biological evaluations involving this compound:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.

Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoxaline Sulfonyl Chloride Derivatives

describes sulfonyl chloride derivatives of quinoxaline, such as 2,3-diphenylquinoxaline-7-sulfonyl chloride (R) and its esters (R1, R7, R9). Key differences include:

- Structure: Quinoxaline (two fused pyrazine rings) vs. quinoline (benzene fused with pyridine).

- Substituents: The trifluoromethyl group in the target compound introduces stronger electron-withdrawing effects compared to phenyl or formyl groups in quinoxaline analogs.

- Reactivity: The electron-deficient quinoline core in 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride may accelerate nucleophilic substitution reactions compared to quinoxaline derivatives, which have additional nitrogen atoms altering electronic density .

Table 1: Structural and Reactivity Comparison

| Compound | Core Structure | Key Substituents | Reactivity Profile |

|---|---|---|---|

| Target Compound | Quinoline | -CF₃ (C3), -SO₂Cl (C7) | High reactivity due to -CF₃ |

| Quinoxaline-7-sulfonyl chloride (R) | Quinoxaline | Phenyl (C2, C3) | Moderate reactivity |

| R7 (Formyl derivative) | Quinoxaline | -CHO (C2) | Enhanced electrophilicity |

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

From , trifluoromethanesulfonyl chloride (MW: 168.52, boiling point: 29–32°C) shares the -CF₃ and -SO₂Cl groups but lacks an aromatic backbone. Key distinctions:

- Volatility: The target compound, with a larger quinoline ring, is likely less volatile (higher boiling point) than CF₃SO₂Cl.

- Applications: CF₃SO₂Cl is widely used as a triflating agent, whereas the quinoline derivative may be tailored for heterocyclic drug synthesis .

Tetrahydroisoquinoline Sulfonyl Chloride Derivatives

highlights 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (C₁₁H₉ClF₃NO₃S), which differs in:

Physical and Chemical Properties

Limited data for the target compound necessitates extrapolation from analogs:

Table 2: Physical Properties Comparison

Supplier and Availability

The compound is available from CymitQuimica (Ref: 10-F501701) in 1g quantities, alongside other fluorinated intermediates like 4'-Chloro-3'-(trifluoromethoxy)acetophenone . Additional suppliers include Thermo Scientific Chemicals for related tetrahydroisoquinoline derivatives .

Biological Activity

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, while the sulfonyl chloride moiety can act as a reactive electrophile in various chemical reactions. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

- Chemical Formula: C10H6ClF3N2O2S

- CAS Number: 1956332-63-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in two areas: antimalarial and anticancer activities.

Antimalarial Activity

Recent studies have indicated that derivatives of quinoline compounds, including those with trifluoromethyl and sulfonyl groups, exhibit significant antiplasmodial activity against Plasmodium falciparum. For instance, a study evaluated several quinoline derivatives for their effectiveness against chloroquine-resistant malaria strains. The results showed that compounds with a trifluoromethyl substitution often had enhanced potency compared to their non-fluorinated counterparts.

Table 1: Antiplasmodial Activity of Quinoline Derivatives

| Compound | IC50 (nM) | Strain (CQ-S/CQ-R) | Selectivity Index |

|---|---|---|---|

| 7a | 9.79 | CQ-R | 37,281 |

| 7g | <10 | CQ-S | 22,727 |

| 15c | 11.52 | CQ-R | 9,852 |

The selectivity indices indicate that these compounds are significantly less toxic to host cells (Vero cell line) compared to their antimalarial activity, suggesting a favorable therapeutic profile .

Anticancer Activity

In addition to antimalarial properties, quinoline derivatives have also been investigated for their anticancer potential. A study focused on sulfonyl analogs derived from quinolines demonstrated promising results against various cancer cell lines.

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug (IC50) |

|---|---|---|---|

| 7 | PACA2 | 17.8 | Doxorubicin (52.1) |

| 8 | HCT116 | 22.4 | Doxorubicin (52.1) |

| 9 | HePG2 | 12.4 | Doxorubicin (52.1) |

The compounds exhibited IC50 values that were comparable or superior to Doxorubicin, a standard chemotherapy agent. Mechanistic studies revealed that treatment with these compounds led to the down-regulation of key oncogenes such as EGFR and KRAS, indicating potential pathways through which these compounds exert their anticancer effects .

Case Studies

- Antimalarial Efficacy : In vivo studies using murine models demonstrated that certain derivatives of the trifluoromethylquinoline series provided substantial reductions in parasitemia when administered at doses of 100 mg/kg over several days. This suggests not only efficacy but also the potential for development into therapeutic agents against resistant malaria strains .

- Anticancer Mechanisms : A recent investigation into the mechanism of action revealed that compounds derived from the quinoline scaffold could induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators. This was evidenced by increased apoptotic staining in treated cell lines compared to controls .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(trifluoromethyl)quinoline-7-sulfonyl chloride?

A two-step approach is typically used: (1) Sulfonation of the quinoline core at the 7-position using chlorosulfonic acid under controlled temperature (0–5°C), followed by (2) introduction of the trifluoromethyl group via radical trifluoromethylation or direct substitution, depending on precursor availability. Reaction progress is monitored by TLC (silica gel, hexane/ethyl acetate) and purified via column chromatography. Triethylamine is often added to scavenge HCl during chlorination steps, as seen in analogous sulfonyl chloride syntheses .

Q. How is the compound characterized to confirm purity and structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and trifluoromethyl integration (distinct ¹⁹F coupling patterns).

- HPLC/GC : For purity assessment (>95%, as per industry standards for similar sulfonyl chlorides ).

- FT-IR : Confirmation of sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).

- Elemental Analysis : To validate empirical formula consistency.

Q. What storage conditions are recommended to maintain stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-free, amber glass vials. The compound is hygroscopic and prone to hydrolysis; desiccants like molecular sieves are critical. Safety data for analogous sulfonyl chlorides recommend avoiding prolonged exposure to light and temperatures above 25°C .

Advanced Research Questions

Q. How can reaction byproducts be systematically identified during nucleophilic substitutions with this sulfonyl chloride?

Byproduct analysis requires:

- LC-MS/MS : To detect sulfonic acid derivatives (from hydrolysis) or disulfonate adducts.

- Isolation via Preparative HPLC : Coupled with ¹⁹F NMR to track fluorine-containing impurities.

- Kinetic Studies : Varying reaction time and temperature to map decomposition pathways, as shown in phosphazene derivatization studies .

Q. What computational methods are suitable for predicting the electronic effects of the trifluoromethyl group on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron-withdrawing effects on the quinoline ring’s LUMO, enhancing electrophilicity at the sulfonyl chloride.

- Transition-state geometries for nucleophilic attack, guiding solvent selection (e.g., polar aprotic solvents like THF or DMF).

Q. How to resolve contradictions in reported purity data between GC and HPLC methods?

Method validation is essential:

- GC : Effective for volatile byproducts but may degrade thermally labile sulfonyl chlorides.

- HPLC : Better for polar/non-volatile impurities but requires optimized mobile phases (e.g., acetonitrile/water with 0.1% TFA). Cross-validate with elemental analysis and NMR integration ratios .

Q. What strategies mitigate competing side reactions during amide coupling with amines?

- Stoichiometric Control : Limit amine equivalents to prevent over-substitution.

- Low-Temperature Reactions : Reduce hydrolysis (e.g., –10°C in anhydrous DCM).

- In Situ Quenching : Add scavengers like silica gel to absorb excess sulfonyl chloride post-reaction .

Methodological Notes

- Safety Protocols : Use explosion-proof fume hoods and personal protective equipment (PPE) due to corrosive and lachrymatory hazards, as highlighted in GHS Category 5 classifications for similar compounds .

- Data Reproducibility : Document reaction parameters (e.g., moisture levels, solvent batch purity) meticulously, as minor variations significantly impact yields in sulfonyl chloride chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.